3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
Overview
Description
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a heterocyclic aromatic organic compound characterized by the presence of chlorine, fluorine, and nitro groups on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine typically involves multiple steps, starting with the nitration of a suitable pyridine derivative. One common method is the nitration of 3-chloro-2,6-difluoropyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form a nitrate ester.
Reduction: The nitro group can be reduced to an amine group, resulting in 3-chloro-2,6-difluoro-5-aminopyridine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation: 3-Chloro-2,6-difluoro-5-nitro-4-aminopyridine.
Reduction: 3-Chloro-2,6-difluoro-5-aminopyridine.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is unique due to its specific combination of chlorine, fluorine, and nitro groups on the pyridine ring. Similar compounds include:
3-Chloro-2,6-difluoropyridine: Lacks the nitro group.
5-Chloro-2,6-difluoropyrimidine: Different heterocyclic structure.
2,6-Difluoro-3-nitropyridine: Different position of the nitro group.
Properties
IUPAC Name |
3-chloro-2,6-difluoro-5-nitropyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDMMMIIZZYNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257360 | |
Record name | 3-Chloro-2,6-difluoro-5-nitro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-89-9 | |
Record name | 3-Chloro-2,6-difluoro-5-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405230-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,6-difluoro-5-nitro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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